molecular formula C26H30N6O2 B2526121 2-(4-methylpiperidin-1-yl)-3-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenoxy}pyrazine CAS No. 1185023-06-6

2-(4-methylpiperidin-1-yl)-3-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenoxy}pyrazine

Cat. No.: B2526121
CAS No.: 1185023-06-6
M. Wt: 458.566
InChI Key: JLTBLXRRUCZCCE-UHFFFAOYSA-N
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Description

Structural Overview: The compound 2-(4-methylpiperidin-1-yl)-3-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenoxy}pyrazine features a pyrazine core with two key substituents:

  • Position 3: A phenoxy group connected to a piperazine ring via a carbonyl linker, which is further substituted with a pyridin-2-yl moiety.

Properties

IUPAC Name

[4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxyphenyl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N6O2/c1-20-9-14-31(15-10-20)24-25(29-13-12-28-24)34-22-7-5-21(6-8-22)26(33)32-18-16-30(17-19-32)23-4-2-3-11-27-23/h2-8,11-13,20H,9-10,14-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTBLXRRUCZCCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of α-Amino Acid Amides and 1,2-Dicarbonyl Compounds

Jones’ method involves condensing α-amino acid amides with 1,2-dicarbonyl compounds in methanol under basic conditions (e.g., NaOH). For example, methylglyoxal and glycinamide yield 2,3-dimethylpyrazine. While this route is efficient for symmetrical pyrazines, unsymmetrical derivatives require careful control of stoichiometry and reaction time to minimize isomer formation.

Oxidation of Dihydropyrazine Derivatives

Dihydropyrazine intermediates, generated from 1,2-diaminoethane and 1,2-diketones, are oxidized using CuO or MnO₂ to yield pyrazine rings. This method is preferred for its scalability and compatibility with electron-withdrawing substituents. For the target compound, 2,3-dichloropyrazine serves as a versatile intermediate, enabling subsequent functionalization at positions 2 and 3.

Functionalization at Position 3: Phenoxy Group Installation

The phenoxy moiety is introduced via SNAr using 4-hydroxybenzoic acid derivatives.

Synthesis of 4-Carboxyphenoxy Intermediate

  • Substrate : 2,3-Dichloropyrazine.
  • Nucleophile : 4-Hydroxybenzoic acid (1.2 equivalents).
  • Base : Na₂CO₃ (2.5 equivalents).
  • Solvent : DCM/water biphasic system.
  • Conditions : Stirred at room temperature for 24 hours.

Characterization Data :

  • Yield : 78%.
  • MS (ESI−) : m/z 279.05 (M − H)−.

Piperazine-1-Carbonyl Linkage Formation

The carboxylic acid is coupled to 4-(pyridin-2-yl)piperazine via amide bond formation.

Coupling Protocol

  • Reagents : HATU (2.0 equivalents), DIPEA (3.0 equivalents).
  • Solvent : Dimethylformamide (DMF).
  • Conditions : Stirred at room temperature for 12 hours.

Workup

The reaction is quenched with water, extracted with ethyl acetate, and purified via flash chromatography (0–5% methanol/DCM).

Characterization Data :

  • Yield : 65%.
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.40 (d, 1H, pyridine-H), 7.80–7.60 (m, 4H, aryl-H), 3.90–3.50 (m, 8H, piperazine-H).

Final Assembly and Global Deprotection

The fully substituted pyrazine is deprotected under acidic conditions (e.g., 4M HCl in methanol) to remove Boc groups, if present.

Optimization Note :

  • Temperature : 0°C to room temperature prevents side reactions.
  • Purification : Recrystallization from methanol/ether yields the final compound as a hydrochloride salt.

Comparative Analysis of Synthetic Routes

Step Method A (Ref.) Method B (Ref.)
Pyrazine Core Oxidation Condensation
Phenoxy Installation SNAr in DCM SNAr in DMF
Coupling Agent HATU EDC/HCl
Overall Yield 42% 35%

Method A offers higher yields due to optimized coupling conditions, whereas Method B reduces costs through simpler reagents.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylpiperidin-1-yl)-3-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenoxy}pyrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Structural Characteristics

The compound features a pyrazine core, which is often associated with biological activity. Its molecular formula is C26H30N6O2C_{26}H_{30}N_{6}O_{2} and it possesses a complex structure that includes piperidine and piperazine moieties, which are known for their pharmacological properties . The presence of these nitrogen-containing rings enhances its potential as a therapeutic agent.

Antitumor Activity

Recent studies have highlighted the potential of pyrazine derivatives as antitumor agents. The compound's structure allows it to interact with various biological targets, making it a candidate for cancer treatment. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have shown promising results in inhibiting tumor growth by targeting specific protein kinases involved in cancer progression .

Neuropharmacological Effects

The piperidine component of the compound suggests potential applications in neuropharmacology. Compounds containing piperidine have been studied for their effects on neurotransmitter systems, particularly in the treatment of neurological disorders such as depression and anxiety. The structural similarities with known psychoactive compounds warrant further investigation into its effects on the central nervous system .

Synthesis and Development

The synthesis of 2-(4-methylpiperidin-1-yl)-3-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenoxy}pyrazine involves multiple steps, typically starting from simpler precursors. Recent synthetic methodologies have focused on optimizing yields and reducing toxicity during the synthesis process. For example, approaches utilizing microwave-assisted synthesis have been reported to enhance reaction efficiency while minimizing by-products .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antitumor ActivityDemonstrated significant inhibition of cancer cell proliferation in vitro using pyrazine derivatives .
Study 2Neuropharmacological EffectsFound that piperidine derivatives exhibit modulation of serotonin receptors, indicating potential antidepressant properties .
Study 3Synthesis OptimizationReported improved yields using microwave-assisted techniques for synthesizing pyrazine derivatives .

Conclusion and Future Directions

The compound 2-(4-methylpiperidin-1-yl)-3-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenoxy}pyrazine presents a promising scaffold for further research in medicinal chemistry. Its structural components suggest diverse applications ranging from oncology to neuropharmacology. Future studies should focus on detailed pharmacokinetic profiles, toxicity assessments, and the exploration of its mechanism of action to fully realize its therapeutic potential.

Mechanism of Action

The mechanism of action of 2-(4-methylpiperidin-1-yl)-3-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenoxy}pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural analogs and their pharmacological or physicochemical properties:

Compound Name Structural Features Key Substituents Reported Activity/Properties References
Target Compound Pyrazine core, 4-methylpiperidine, phenoxy-piperazine-carbonyl-pyridine 4-Methylpiperidine, pyridin-2-yl-piperazine carbonyl Structural similarity to PDE10A inhibitors; potential CNS activity inferred from analogs
BJ06761
4-(4-Methylpiperidin-1-yl)-6-{4-[4-(Pyridin-2-yl)Piperazine-1-Carbonyl]-1H-Imidazol-1-yl}Pyrimidine
Pyrimidine core, 4-methylpiperidine, imidazole-piperazine-carbonyl-pyridine Imidazole replaces phenoxy; pyridin-2-yl-piperazine carbonyl No direct activity reported; imidazole may enhance solubility or binding
AMG 579
1-(4-(3-(4-(1H-Benzo[d]Imidazole-2-Carbonyl)Phenoxy)Pyrazin-2-yl)Piperidin-1-yl)Ethanone
Pyrazine core, piperidine-ethanone, phenoxy-benzimidazole carbonyl Benzimidazole carbonyl, ethanone Potent PDE10A inhibitor (IC₅₀ < 1 nM); 86–91% brain target occupancy at 10 mg/kg in rodents
Compound 3f
2-(4-Pyrazin-2-yl-Piperazin-1-yl)Ethyl Methanesulphonate
Pyrazine-piperazine ethyl methanesulphonate Ethyl methanesulphonate linker Synthetic intermediate; sulphonate group may improve water solubility
Compound 5
4-(1H-Pyrazol-4-yl)-1-(4-(4-(Trifluoromethyl)Phenyl)Piperazin-1-yl)Butan-1-one
Piperazine-carbonyl-butanone-pyrazole Trifluoromethylphenyl, pyrazole Demonstrates role of carbonyl in enhancing binding to aromatic receptors

Key Research Findings and Structural Insights

Physicochemical Properties

  • Lipophilicity : The 4-methylpiperidine and aromatic rings contribute to moderate logP values (~3–4), balancing blood-brain barrier penetration and solubility.
  • Solubility: Sulphonate (compound 3f) or imidazole (BJ06761) substituents improve aqueous solubility compared to the target compound’s phenoxy group .

Biological Activity

The compound 2-(4-methylpiperidin-1-yl)-3-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenoxy}pyrazine is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its anti-tubercular properties, interactions with various biological targets, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A pyrazine core
  • A piperidine ring
  • A piperazine moiety
  • A phenoxy substituent

This structural diversity is believed to contribute to its varied biological activities.

Anti-Tubercular Activity

Recent studies have highlighted the anti-tubercular potential of compounds related to the pyrazine class. For instance, derivatives similar to the target compound have shown significant activity against Mycobacterium tuberculosis.

CompoundIC50 (μM)IC90 (μM)Source
6a1.353.73
6e2.184.00
6k0.7280.819

Among these, derivatives with piperazine and pyridine functionalities exhibited promising results, indicating that modifications in the structure can enhance efficacy against tuberculosis.

The mechanism of action for compounds like the target molecule often involves inhibition of key enzymes or pathways in Mycobacterium tuberculosis. The presence of the piperazine ring is particularly noted for enhancing binding affinity to specific targets, which may include:

  • Enzymes involved in cell wall synthesis
  • Protein synthesis pathways

Study on Structure-Activity Relationship (SAR)

A study conducted by Zhou et al. demonstrated that modifications on the piperazine and phenoxy groups significantly influenced the biological activity of related compounds. The most active derivatives were those that maintained a balance between lipophilicity and polar functional groups, optimizing their interaction with bacterial membranes and intracellular targets .

Cytotoxicity Assessment

In vitro cytotoxicity assays were performed on human embryonic kidney cells (HEK-293) to assess the safety profile of these compounds. The results indicated that several derivatives exhibited low toxicity, making them suitable candidates for further development in anti-tubercular therapies .

Q & A

Q. Q1. What are the recommended synthetic routes for 2-(4-methylpiperidin-1-yl)-3-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenoxy}pyrazine, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, typically starting with coupling a pyrazine core to substituted piperazine and piperidine moieties. Key steps include:

  • Nucleophilic aromatic substitution for attaching the 4-methylpiperidine group to the pyrazine ring .
  • Amide coupling (e.g., using carbodiimide reagents) to link the phenoxy group to the pyridinylpiperazine-carbonyl moiety .
    Optimization requires controlling temperature (e.g., 0–25°C for coupling reactions), solvent selection (e.g., DMF or acetonitrile), and catalysts (e.g., palladium for cross-coupling) . Purification via column chromatography or recrystallization ensures high yields (>70%) and purity (>95%) .

Q. Q2. Which analytical techniques are critical for characterizing this compound’s structural integrity?

  • NMR spectroscopy (¹H, ¹³C, and 2D-COSY) confirms regiochemistry of substituents on the pyrazine and piperazine rings .
  • HPLC (with UV detection at 254 nm) assesses purity, while HRMS validates molecular mass .
  • X-ray crystallography resolves 3D conformation, particularly for verifying stereochemistry in the piperidine and piperazine moieties .

Advanced Research Questions

Q. Q3. How can researchers address low solubility of this compound in aqueous buffers during pharmacological assays?

Low solubility (common in piperazine/pyrazine derivatives) arises from hydrophobic aromatic groups. Mitigation strategies include:

  • Co-solvent systems : Use DMSO (≤10%) or cyclodextrin-based formulations to enhance solubility without disrupting biological assays .
  • Structural analogs : Introduce polar substituents (e.g., hydroxyl or carboxyl groups) on the phenoxy or pyridine rings while maintaining activity .
  • Nanoparticle encapsulation : Lipid-based carriers improve bioavailability for in vivo studies .

Q. Q4. What computational methods are suitable for predicting target receptor interactions?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to dopamine D3 or serotonin receptors, leveraging the compound’s piperazine motif .
  • MD simulations : GROMACS or AMBER can simulate ligand-receptor stability over 100-ns trajectories, identifying key interactions (e.g., hydrogen bonds with Glu288 in D3 receptors) .
  • QSAR models : Correlate substituent electronegativity (e.g., fluorine on pyridine) with binding affinity (Ki) to prioritize analogs .

Data Contradiction and Reproducibility

Q. Q5. How should researchers resolve discrepancies in reported IC50 values across studies?

Contradictions may stem from assay conditions (e.g., cell lines, incubation time). Best practices include:

  • Standardized protocols : Adopt uniform ATP concentrations (e.g., 10 µM for kinase assays) and control for pH (7.4) and temperature (37°C) .
  • Orthogonal assays : Validate kinase inhibition via both radiometric (e.g., ³²P-ATP) and fluorescence-based methods .
  • Meta-analysis : Compare data across ≥3 independent studies to identify outliers (e.g., log-transformed IC50 values) .

Q. Q6. Why do certain synthetic routes yield variable enantiomeric purity, and how can this be controlled?

Racemization often occurs during piperidine ring formation. Solutions include:

  • Chiral catalysts : Use (R)-BINAP with palladium to enforce stereochemistry during coupling .
  • Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (heptane:isopropanol = 90:10) .
  • Circular dichroism (CD) : Monitor optical activity at 220–260 nm to confirm enantiopurity (>98% ee) .

Biological Activity and Mechanistic Studies

Q. Q7. What in vitro models are optimal for evaluating this compound’s neuropharmacological potential?

  • Radioligand binding assays : Screen for affinity (Ki) against D2/D3 receptors using ³H-spiperone .
  • cAMP inhibition : Measure dopamine receptor antagonism in HEK293 cells transfected with hD3 receptors .
  • hERG channel assays : Assess cardiac toxicity risk via patch-clamp electrophysiology (IC50 < 1 µM indicates high risk) .

Q. Q8. How can metabolic stability be improved for in vivo applications?

  • Microsomal incubation : Identify metabolic hotspots (e.g., piperazine N-demethylation) using human liver microsomes + NADPH .
  • Deuterium incorporation : Replace labile hydrogen atoms (e.g., on methyl groups) to slow CYP450-mediated degradation .
  • Prodrug design : Mask phenolic groups with acetyl esters to enhance half-life (>4 hours in plasma) .

Structural and Stability Challenges

Q. Q9. What strategies prevent degradation of the pyridinylpiperazine-carbonyl group under acidic conditions?

  • pH buffering : Store solutions at pH 6–7 (phosphate buffer) to avoid hydrolysis .
  • Lyophilization : Stabilize the compound as a lyophilized powder (residual moisture <1%) .
  • Protecting groups : Temporarily replace the carbonyl with a thioester during synthesis .

Q. Q10. How can researchers validate the compound’s stability in long-term storage?

  • Forced degradation studies : Expose to heat (40°C), light (1.2 million lux-hours), and humidity (75% RH) for 4 weeks .
  • Stability-indicating HPLC : Monitor degradation products (e.g., free phenoxy acid at Rt = 8.2 min) .
  • Karl Fischer titration : Ensure water content remains <0.5% in solid-state storage .

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